molecular formula C22H22N4O4S B2495339 N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide CAS No. 899994-68-4

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2495339
CAS No.: 899994-68-4
M. Wt: 438.5
InChI Key: JLJTYEDYLSYOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide features a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and a 5,5-dioxo (sulfone) moiety. The ethanediamide side chain is linked to a phenylethyl group.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-8-10-17(11-9-14)26-20(18-12-31(29,30)13-19(18)25-26)24-22(28)21(27)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJTYEDYLSYOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: The synthesis begins with the cyclization of a suitable precursor, such as 2-aminothiophene-3-carboxylic acid, with hydrazine hydrate under acidic conditions to form the thieno[3,4-c]pyrazole core.

    Introduction of the 4-Methylphenyl Group: The thieno[3,4-c]pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 4-methylphenyl group.

    Oxidation: The resulting compound is oxidized using an oxidizing agent, such as potassium permanganate, to form the 5,5-dioxo derivative.

    Formation of the Ethanediamide Moiety: Finally, the compound is reacted with N-(1-phenylethyl)ethanediamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The thieno[3,4-c]pyrazole core may play a crucial role in binding to these targets, while the substituents modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s thieno[3,4-c]pyrazol core distinguishes it from analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a), which are based on a thiadiazole or pyridine-thiadiazole hybrid backbone. Key implications include:

  • Aromaticity and Ring Strain: The fused thienopyrazol system may exhibit reduced ring strain compared to non-fused thiadiazole derivatives, altering thermodynamic stability .

Functional Group Variations

Compound Core Structure Key Substituents Functional Groups Present
Target Compound Thieno[3,4-c]pyrazol 4-Methylphenyl, 5,5-dioxo, ethanediamide-phenylethyl Sulfone, amide, aromatic methyl
6 Thiadiazole Isoxazole, benzamide Amide, isoxazole
8a Thiadiazole-pyridine Acetyl, methyl-pyridine, benzamide Amide, ketone, pyridine
8b Thiadiazole-pyridine Ethyl ester, methyl-nicotinic acid, benzamide Amide, ester, pyridine
  • Amide vs.
  • Aromatic Substituents : The 4-methylphenyl group in the target compound increases lipophilicity relative to unsubstituted phenyl groups in 6 or 8a , which could affect membrane permeability .

Spectral and Analytical Data

Property Target Compound (Inferred) 6 8a
IR C=O Stretch ~1670–1710 cm⁻¹ (amide/sulfone) 1606 cm⁻¹ (amide) 1679, 1605 cm⁻¹ (amide/ketone)
¹H-NMR Aromatic Shifts 7.2–8.5 ppm (methylphenyl/phenylethyl) 7.36–8.13 ppm (phenyl/isoxazole) 7.47–8.39 ppm (pyridine/phenyl)
Melting Point Likely >200°C (high polarity) 160°C 290°C
  • The target’s sulfone group may downshift IR peaks for C=O compared to 6 .
  • Higher melting points in 8a (290°C) vs. 6 (160°C) suggest increased crystallinity due to pyridine incorporation, a trend the sulfone-containing target may follow .

Limitations

Direct comparisons are constrained by the absence of primary data (e.g., synthesis, bioactivity) for the target compound. Further studies using tools like SHELXL (for crystallography ) or ORTEP-3 (for molecular graphics ) are recommended to validate structural and electronic properties.

Biological Activity

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide is a complex organic compound belonging to the class of thienopyrazoles. This compound exhibits a unique structural framework that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2S, with a molecular weight of approximately 358.46 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and an ethyl group linked to an amide functionality.

Anticancer Activity

Research indicates that compounds in the thienopyrazole class often exhibit significant anticancer properties. A study evaluating derivatives of pyrazoles found that modifications in the structure could enhance cytotoxicity against various cancer cell lines. The compound has shown promise in modulating pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell cycle progression
A54910.0Modulation of PI3K/Akt pathway

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

Study ReferenceAssay TypeIC50 (µM)Observations
ELISA for TNF-α20.0Significant reduction at 50 µM
NO Production18.5Dose-dependent inhibition observed

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound can alter key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to cell death in cancerous cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Breast Cancer : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Chronic Inflammation Model : The compound was tested in a model of chronic inflammation where it demonstrated a marked decrease in edema and inflammatory cell infiltration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.